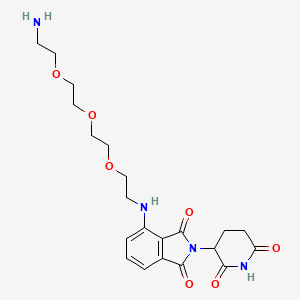
(2h-3,4-二氢苯并吡喃-5-基)甲醛
描述
“(2h-3,4-Dihydrobenzopyran-5-yl)carboxaldehyde” is a chemical compound with the molecular formula C10H10O2 . It is related to the class of compounds known as benzopyrans .
Molecular Structure Analysis
The molecular structure of “(2h-3,4-Dihydrobenzopyran-5-yl)carboxaldehyde” consists of a benzopyran ring attached to a carboxaldehyde group . The 3D structure of the molecule can be viewed using specific software .科学研究应用
合成和光谱分析:异构二苯并呋喃甲醛的合成及其使用 1H 和 13C NMR 的光谱分配一直是研究的主题。这些醛用于合成新型 β-苯乙胺和 NBOMe 衍生物,这些衍生物正在进行生物学评估 (Yempala & Cassels, 2017).
催化和有机合成:已经对使用咪唑烷-2-亚基基 Pd-NHC 络合物进行 Pd 催化的吡咯直接芳基化进行了研究。这在有机合成和催化化学中具有重要意义 (Kaloğlu 等人,2021).
金属配合物的な光学研究:已经对涉及 3,4-二甲氧基苯甲醛衍生物的金属配合物的合成和光学性质进行了研究。这包括研究它们的吸收光谱和计算能隙和光学电导率等参数 (Mekkey 等人,2020).
生物活性化合物的合成:正在进行合成咪唑衍生物的研究,咪唑衍生物是制备生物活性化合物的重要的合成子。这包括开发这些化合物的规模化合成方法 (Davood 等人,2008).
内酯的合成:咪唑鎓衍生的卡宾已被用于催化氧杂环烷-2-甲醛的扩环内酯化反应,突显了一种构建内酯的新方法 (Wang 等人,2009).
分析化学应用:已经研究了甲醛衍生物在分析化学中的应用,例如在蜂蜜中化合物的液相色谱测定中 (Nozal 等人,2001).
酶催化的不对称合成:使用苯甲醛裂解酶对苯偶姻衍生物进行酶催化的不对称合成研究突出了生物催化在创造对映选择性化合物中的潜力 (Kühl 等人,2007).
作用机制
Target of Action
It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
属性
IUPAC Name |
3,4-dihydro-2H-chromene-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,7H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJBNJQLPOGDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258599 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2h-3,4-Dihydrobenzopyran-5-yl)carboxaldehyde | |
CAS RN |
209256-63-3 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209256-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)




![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)

![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)





